molecular formula C22H19ClN4O3 B6505777 2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile CAS No. 1797062-49-7

2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile

Cat. No.: B6505777
CAS No.: 1797062-49-7
M. Wt: 422.9 g/mol
InChI Key: OOBUIYNERDVDBR-UHFFFAOYSA-N
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Description

2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is a synthetic organic compound. Its complex structure features multiple functional groups, making it an intriguing molecule for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile typically involves a multi-step process:

  • Starting Materials: : Begin with 2-chlorophenyl and 5-methyl-1,2-oxazole derivatives.

  • Formation of Intermediate: : The initial step involves the formation of an intermediate by reacting these starting materials under specific conditions.

  • Coupling Reaction: : The intermediate is then coupled with piperidin-4-ylamine through a condensation reaction, forming another key intermediate.

  • Cyclization: : This intermediate undergoes cyclization in the presence of a dehydrating agent, resulting in the final compound.

Reaction conditions such as temperature, solvent, and catalyst choice are crucial and can vary based on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Optimizations often include:

  • Use of continuous flow reactors to control reaction parameters precisely.

  • Implementation of high-throughput purification techniques to ensure compound quality.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile can undergo various chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides and sulfones.

  • Reduction: : The nitro groups can be reduced to amines.

  • Substitution: : Halogen atoms, such as chlorine, can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Typically involves reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Commonly uses hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Requires nucleophilic reagents and often proceeds under mild conditions.

Major Products

The major products depend on the type of reaction:

  • Oxidation: : Yields sulfoxides or sulfones.

  • Reduction: : Produces amines.

  • Substitution: : Forms various derivatives depending on the substituent.

Scientific Research Applications

2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile has several applications across different fields:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Serves as a ligand in coordination chemistry.

Biology

  • Studied for its potential as a biochemical probe.

  • Used in assays to investigate enzyme activity.

Medicine

  • Explored for its pharmacological properties.

  • Evaluated for potential use in drug development.

Industry

  • Utilized in the synthesis of advanced materials.

  • Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile involves:

  • Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity.

  • Pathways: : Engages in signaling pathways that affect cellular processes, such as proliferation or apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, such as other oxazole derivatives or piperidine-containing molecules, 2-({1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile stands out for its:

  • Unique substitution pattern that influences its reactivity and biological activity.

  • Specific electronic and steric properties that differentiate it from other compounds.

List of Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-1,2-oxazole derivatives

  • Piperidine-4-ylamine derivatives

  • Other pyridine-3-carbonitrile compounds

Hope this deep dive into this compound enlightens and intrigues you! Anything specific you want to know more about?

Properties

IUPAC Name

2-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-14-19(20(26-30-14)17-6-2-3-7-18(17)23)22(28)27-11-8-16(9-12-27)29-21-15(13-24)5-4-10-25-21/h2-7,10,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBUIYNERDVDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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